molecular formula C11H12BrClO B582567 4-Bromo-1-chloro-2-(cyclopentyloxy)benzene CAS No. 1280786-86-8

4-Bromo-1-chloro-2-(cyclopentyloxy)benzene

Cat. No.: B582567
CAS No.: 1280786-86-8
M. Wt: 275.57
InChI Key: APVQZRSNYYOSTJ-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2-(cyclopentyloxy)benzene is an organic compound with the molecular formula C11H12BrClO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a cyclopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-2-(cyclopentyloxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative, such as 4-bromo-1-chloro-2-nitrobenzene.

    Cyclopentyloxy Substitution: The nitro group is reduced to an amine, which is then reacted with cyclopentanol in the presence of a suitable catalyst to introduce the cyclopentyloxy group.

    Halogenation: The final step involves the halogenation of the benzene ring to introduce the bromine and chlorine atoms at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-chloro-2-(cyclopentyloxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

4-Bromo-1-chloro-2-(cyclopentyloxy)benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme-substrate interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-2-(cyclopentyloxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Bromo-2-chloro-1-(cyclopentyloxy)benzene
  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
  • 4-Bromo-2-chlorophenol

Comparison: 4-Bromo-1-chloro-2-(cyclopentyloxy)benzene is unique due to the presence of the cyclopentyloxy group, which imparts specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-1-chloro-2-cyclopentyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO/c12-8-5-6-10(13)11(7-8)14-9-3-1-2-4-9/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVQZRSNYYOSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682193
Record name 4-Bromo-1-chloro-2-(cyclopentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-86-8
Record name Benzene, 4-bromo-1-chloro-2-(cyclopentyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-chloro-2-(cyclopentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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